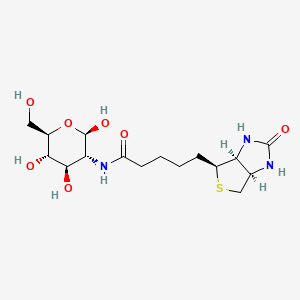
Glucosamine Cbiotin adduct
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Glucosamine Cbiotin adduct is a compound formed by the conjugation of glucosamine, an amino sugar, with biotin, a water-soluble B-vitamin Glucosamine is widely known for its role in the formation of cartilage and its use in dietary supplements for joint health Biotin, on the other hand, is essential for various metabolic processes, including the synthesis of fatty acids and glucose
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of the Glucosamine Cbiotin adduct typically involves the conjugation of glucosamine with biotin through a series of chemical reactions. One common method is the use of carbodiimide chemistry, where a carbodiimide reagent is used to activate the carboxyl group of biotin, allowing it to react with the amino group of glucosamine. The reaction is usually carried out in an aqueous solution at a neutral pH, with the addition of a coupling agent such as N-hydroxysuccinimide (NHS) to enhance the efficiency of the reaction .
Industrial Production Methods: In an industrial setting, the production of the this compound can be scaled up using similar chemical processes. The key steps involve the purification of glucosamine and biotin, followed by their conjugation under controlled conditions. The final product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: The Glucosamine Cbiotin adduct can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the amino group of glucosamine can be oxidized to form a ketone, while the biotin moiety can participate in reduction reactions to form biotinylated derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving the this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the adduct .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group of glucosamine can lead to the formation of glucosone, while reduction of the biotin moiety can yield biotinylated amines .
科学研究应用
The Glucosamine Cbiotin adduct has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of carbohydrate-protein interactions.
Biology:
- Utilized in the labeling and detection of proteins and other biomolecules.
- Applied in the study of cellular uptake and metabolism of biotinylated compounds.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored as a therapeutic agent for joint health and cartilage repair.
Industry:
- Used in the production of dietary supplements and functional foods.
- Employed in the development of biotinylated enzymes and other biocatalysts .
作用机制
The mechanism of action of the Glucosamine Cbiotin adduct involves its interaction with specific molecular targets and pathways. Glucosamine is known to stimulate the production of glycosaminoglycans, which are essential components of cartilage. Biotin, on the other hand, acts as a coenzyme for various carboxylase enzymes involved in metabolic processes. The conjugation of glucosamine with biotin enhances the bioavailability and stability of both molecules, allowing them to exert their effects more efficiently .
相似化合物的比较
The Glucosamine Cbiotin adduct can be compared with other similar compounds, such as:
Glucosamine sulfate: A widely used dietary supplement for joint health.
N-acetylglucosamine: Another amino sugar with applications in biomedical research.
Biotinylated peptides: Used in the study of protein-protein interactions and enzyme kinetics.
The uniqueness of the this compound lies in its dual functionality, combining the properties of both glucosamine and biotin.
属性
分子式 |
C16H27N3O7S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7-,8+,9-,11-,12+,13+,14+,15+/m0/s1 |
InChI 键 |
ZTLJQXVNMGADLN-OKTUKOFHSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















